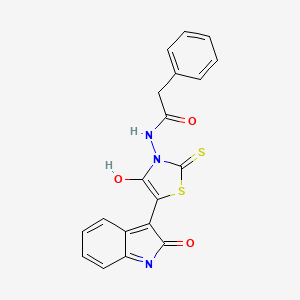
2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of MTMT is C11H16N2S. It consists of a thiazole ring with a piperidine moiety attached to it. The thiazole ring is a five-membered ring containing both nitrogen and sulfur atoms.Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Yüce et al. (2014) demonstrated the application of a thiazole derivative as a corrosion inhibitor for mild steel in acidic solutions. The compound showed high corrosion inhibition efficiency, which was attributed to its strong adsorption onto the mild steel surface, forming a protective barrier film (Yüce, Mert, Kardaş, & Yazıcı, 2014).
Molecular Organization in Lipid Bilayers
Kluczyk et al. (2016) explored the incorporation of thiazole compounds into dipalmitoylphosphatidylcholine (DPPC) liposome systems. Their research highlighted how thiazole derivatives influence the molecular organization and phase transition in lipid bilayers, with potential implications for drug delivery and membrane biology (Kluczyk, Matwijczuk, Górecki, Karpińska, Szymanek, Niewiadomy, & Gagoś, 2016).
Antimicrobial Properties
Harikrishna et al. (2015) synthesized a series of thiazole compounds and evaluated their in vitro antibacterial and antifungal activities. The study found that some synthesized thiazole derivatives exhibited significant zones of inhibition against both bacterial and fungal strains, indicating their potential as antimicrobial agents (Harikrishna, Isloor, Ananda, Obaid, & Fun, 2015).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have various effects at the molecular and cellular levels, depending on their specific biological activities .
Propiedades
IUPAC Name |
2-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9-4-3-5-13(6-9)7-11-8-14-10(2)12-11/h8H,1,3-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXPSKOTXHLGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

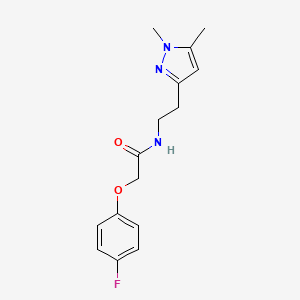
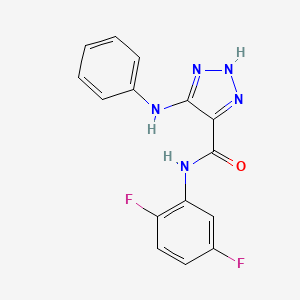
![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
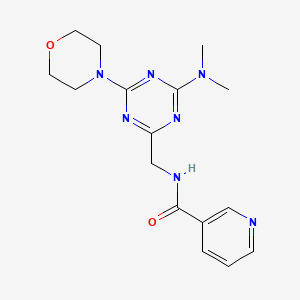
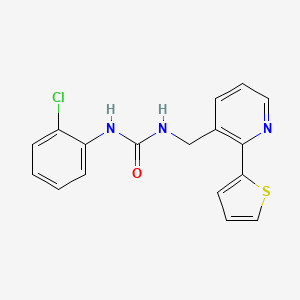
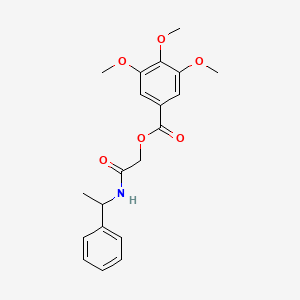
![1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2589698.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)
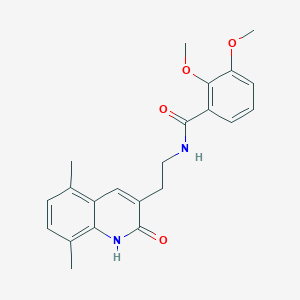

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)
